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Compound of Interest

Compound Name: 2-Vinylthiophene

Cat. No.: B167685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Vinylthiophene (also known as 2-ethenylthiophene), a valuable building block in medicinal

chemistry and materials science. This document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a

foundational dataset for its identification, characterization, and utilization in research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
Vinylthiophene. The following tables summarize the expected chemical shifts (δ) and coupling

constants (J) for its proton (¹H) and carbon-13 (¹³C) nuclei. The data presented is a

combination of reported values for closely related structures and predicted values based on

established principles of NMR spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Vinylthiophene is characterized by signals from the vinyl group

protons and the thiophene ring protons.

Table 1: ¹H NMR Spectroscopic Data for 2-Vinylthiophene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hα (vinyl) ~6.70 dd
J_trans_ ≈ 17.5,

J_cis_ ≈ 10.8

Hβ_cis_ (vinyl) ~5.20 dd
J_gem_ ≈ 1.2, J_cis_

≈ 10.8

Hβ_trans_ (vinyl) ~5.60 dd
J_gem_ ≈ 1.2,

J_trans_ ≈ 17.5

H5 (thiophene) ~7.20 dd
J_4,5_ ≈ 5.0, J_3,5_ ≈

1.2

H3 (thiophene) ~7.00 dd
J_3,4_ ≈ 3.6, J_3,5_ ≈

1.2

H4 (thiophene) ~7.05 t
J_4,5_ ≈ 5.0, J_3,4_ ≈

3.6

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are typically

recorded in deuterated chloroform (CDCl₃). The exact chemical shifts and coupling constants

can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of 2-Vinylthiophene.

Table 2: ¹³C NMR Spectroscopic Data for 2-Vinylthiophene
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Carbon Chemical Shift (δ, ppm)

C2 (thiophene) ~142

C3 (thiophene) ~125

C4 (thiophene) ~127

C5 (thiophene) ~124

Cα (vinyl) ~130

Cβ (vinyl) ~115

Note: Chemical shifts are referenced to TMS at 0 ppm and are typically recorded in CDCl₃.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Vinylthiophene reveals the characteristic vibrational frequencies of its

functional groups. The key absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for 2-Vinylthiophene

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Thiophene & Vinyl

~1630 C=C stretch Vinyl

~1520, ~1430, ~1350 C=C stretch Thiophene ring

~1240, ~1050 C-H in-plane bend Thiophene ring

~980, ~920 C-H out-of-plane bend Vinyl

~850, ~700 C-H out-of-plane bend Thiophene ring

~840, ~650 C-S stretch Thiophene ring

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-

system of 2-Vinylthiophene. Due to the extended conjugation between the thiophene ring and

the vinyl group, 2-Vinylthiophene exhibits absorption in the UV region. The primary absorption

maximum (λ_max_) is expected to be around 260-280 nm.[1] This absorption corresponds to a

π → π* electronic transition.

Experimental Protocols
The following sections outline the general procedures for acquiring the spectroscopic data

presented in this guide.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Vinylthiophene in about 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and match the probe for the proton frequency.

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Process the data by applying a Fourier transform, phasing the spectrum, and referencing the

TMS peak to 0 ppm.

¹³C NMR Acquisition:

Tune and match the probe for the carbon-13 frequency.
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Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio (e.g., 128 or more).

Process the data by applying a Fourier transform, phasing the spectrum, and referencing the

TMS peak to 0 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

Place a small drop of neat 2-Vinylthiophene between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 2-Vinylthiophene in a UV-grade solvent such as ethanol or

hexane.
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From the stock solution, prepare a dilute solution of a known concentration that will give an

absorbance reading between 0.1 and 1.0.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a matching quartz cuvette with the sample solution.

Place the reference and sample cuvettes in the respective holders in the spectrophotometer.

Scan a spectrum over a range of approximately 200-400 nm.

The wavelength of maximum absorbance (λ_max_) is determined from the resulting

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Vinylthiophene.
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Workflow for Spectroscopic Analysis of 2-Vinylthiophene
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Caption: General workflow for the spectroscopic analysis of 2-Vinylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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